(Z,Z)-2-(Di-9-octadecenylamino)ethanol
Description
(Z,Z)-2-(Di-9-octadecenylamino)ethanol is a cationic surfactant characterized by two (Z)-9-octadecenyl (oleyl) chains attached to the amino group of ethanolamine. Its structure features unsaturated cis (Z) double bonds in both hydrocarbon chains, enhancing fluidity and lowering melting points compared to saturated analogs . The molecular formula is inferred as C₃₈H₇₄N₂O, with a higher molecular weight (~567 g/mol) than mono-oleyl derivatives, making it highly hydrophobic and suitable for lipid-based formulations . This compound is primarily explored in drug delivery systems, gene transfection, and as a stabilizer in nanoparticle synthesis due to its amphiphilic nature and ability to interact with biological membranes .
Properties
CAS No. |
31314-17-7 |
|---|---|
Molecular Formula |
C38H75NO |
Molecular Weight |
562.0 g/mol |
IUPAC Name |
2-[bis[(Z)-octadec-9-enyl]amino]ethanol |
InChI |
InChI=1S/C38H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40H,3-16,21-38H2,1-2H3/b19-17-,20-18- |
InChI Key |
QJWLXRCSILVSPL-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCO)CCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCCCCCCC=CCCCCCCCC)CCO |
Origin of Product |
United States |
Biological Activity
(Z,Z)-2-(Di-9-octadecenylamino)ethanol is a compound characterized by its unique chemical structure, which includes two long-chain unsaturated fatty acid moieties. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C20H38N2O
- Molecular Weight : 310.5145 g/mol
- IUPAC Name : Ethanol, 2-(9,12-octadecadienyloxy)-, (Z,Z)-
Biological Activity Overview
Research indicates that (Z,Z)-2-(Di-9-octadecenylamino)ethanol exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that (Z,Z)-2-(Di-9-octadecenylamino)ethanol may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of (Z,Z)-2-(Di-9-octadecenylamino)ethanol have been evaluated through various assays. The Minimum Inhibitory Concentration (MIC) values were determined against multiple pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound displays significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
The anticancer effects of (Z,Z)-2-(Di-9-octadecenylamino)ethanol were assessed using various cancer cell lines. The compound was tested for cytotoxicity and its ability to induce apoptosis.
Case Study: Cytotoxicity Assay
A study involving HeLa and HCT116 cell lines demonstrated the following IC50 values:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 24 ± 0.8 | Induction of apoptosis via mitochondrial pathway |
| HCT116 | 28 ± 0.9 | Cell cycle arrest at G1 phase |
Morphological changes observed in treated cells included cell shrinkage and membrane blebbing, indicating that the compound effectively induces apoptosis in these cancer cells .
The mechanisms underlying the biological activities of (Z,Z)-2-(Di-9-octadecenylamino)ethanol are still being elucidated. Current hypotheses suggest that:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : The induction of apoptosis appears to be mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
Future Research Directions
Further studies are warranted to explore:
- The detailed mechanisms by which (Z,Z)-2-(Di-9-octadecenylamino)ethanol exerts its biological effects.
- The potential synergistic effects when combined with other antimicrobial or anticancer agents.
- In vivo studies to assess the efficacy and safety profile of the compound in animal models.
Comparison with Similar Compounds
Mono-Oleyl Derivatives: (Z)-2-(Octadec-9-enylamino)ethanol
Structure: Contains a single (Z)-9-octadecenyl chain attached to ethanolamine. Molecular Formula: C₂₀H₄₁NO | Molecular Weight: 311.55 g/mol . Key Differences:
Ether-Linked Analog: 2-[(9Z)-9-Octadecenyloxy]ethanol
Structure: Oleyl chain linked via an ether group (-O-) to ethanol. Molecular Formula: C₂₀H₄₀O₂ | Molecular Weight: 312.53 g/mol . Key Differences:
Bis-Hydroxyethyl Derivatives: 2,2'-(9-Octadecenylimino)bis(ethanol)
Structure: Features a central imino group (-NH-) linked to two ethanol moieties and a single oleyl chain. Molecular Formula: C₂₂H₄₅NO₂ | Molecular Weight: 367.60 g/mol . Key Differences:
- Enhanced chelation capacity due to multiple hydroxyl groups, useful in metal ion sequestration.
- Reduced lipid solubility compared to di-oleylamino ethanol, limiting membrane interaction efficacy .
Phosphate Esters: (Z)-9-Octadecen-1-ol Dihydrogen Phosphate with 2-(Dibutylamino)ethanol
Structure: Combines a phosphate-esterified oleyl alcohol with a dibutylamino ethanol counterion. Molecular Formula: C₂₈H₆₀NO₅P | Molecular Weight: 521.75 g/mol . Key Differences:
- Anionic-czwitterionic behavior due to phosphate and amino groups, enabling pH-dependent solubility.
- Applications in specialty detergents and corrosion inhibition .
Structural and Functional Comparison Table
Key Research Findings
Hydrophobicity and Self-Assembly: The di-oleylamino structure of (Z,Z)-2-(Di-9-octadecenylamino)ethanol enables superior micelle and liposome formation compared to mono-oleyl or ether-linked analogs, critical for encapsulating hydrophobic drugs .
Cationic Charge Advantage: The amino group provides a positive charge at physiological pH, enhancing interactions with nucleic acids in gene delivery systems—a property absent in non-ionic ether derivatives .
Stability: Ether-linked compounds exhibit higher thermal and chemical stability than amino derivatives, which may degrade under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
